Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate
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Overview
Description
2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester is a complex organic compound with the molecular formula C33H41NO5 and a molecular weight of 531.68 g/mol . This compound is known for its role as an intermediate in the synthesis of Salmeterol, a β2-Adrenergic agonist. It is primarily used in research related to neurology, particularly in the study of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxybenzoic acid with benzyl chloride to form benzyl salicylate.
Alkylation: The benzyl salicylate is then subjected to alkylation with 6-(4-phenylbutoxy)hexyl bromide in the presence of a base such as potassium carbonate.
Amidation: The resulting product undergoes amidation with phenylmethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems is common to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester involves its interaction with β2-Adrenergic receptors. It acts as an agonist, binding to these receptors and activating them. This activation leads to the relaxation of smooth muscles in the airways, making it useful in the treatment of respiratory conditions. The compound also influences various molecular pathways involved in neurotransmission and inflammation .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: A β2-Adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Formoterol: Another β2-Adrenergic agonist with a similar mechanism of action.
Albuterol: A short-acting β2-Adrenergic agonist used for quick relief of asthma symptoms.
Uniqueness
2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester is unique due to its specific structural features, which confer distinct pharmacological properties. Its long alkyl chain and phenylbutoxy group contribute to its high affinity and selectivity for β2-Adrenergic receptors, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO5/c1-38-33(37)30-24-29(19-20-31(30)35)32(36)26-34(25-28-17-8-5-9-18-28)21-11-2-3-12-22-39-23-13-10-16-27-14-6-4-7-15-27/h4-9,14-15,17-20,24,35H,2-3,10-13,16,21-23,25-26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUHATAWLRVQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CN(CCCCCCOCCCCC2=CC=CC=C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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